molecular formula C11H16 B8253681 [(2S)-pentan-2-yl]benzene

[(2S)-pentan-2-yl]benzene

Cat. No.: B8253681
M. Wt: 148.24 g/mol
InChI Key: LTHAIAJHDPJXLG-JTQLQIEISA-N
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Description

[(2S)-Pentan-2-yl]benzene is a chiral alkylbenzene derivative characterized by a benzene ring substituted with a pentan-2-yl group in the (2S)-configuration. This compound belongs to the family of branched alkylbenzenes, where the stereochemistry at the second carbon of the pentyl chain distinguishes it from racemic or (2R)-isomers.

Properties

IUPAC Name

[(2S)-pentan-2-yl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHAIAJHDPJXLG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-pentan-2-yl]benzene typically involves the Friedel-Crafts alkylation of benzene with (S)-1-chloromethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Benzene+(S)-1-ChloromethylbutaneAlCl3[(2S)-pentan-2-yl]benzene\text{Benzene} + \text{(S)-1-Chloromethylbutane} \xrightarrow{\text{AlCl}_3} \text{[(2S)-pentan-2-yl]benzene} Benzene+(S)-1-ChloromethylbutaneAlCl3​​[(2S)-pentan-2-yl]benzene

Industrial Production Methods

On an industrial scale, the production of [(2S)-pentan-2-yl]benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-pentan-2-yl]benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation.

    Oxidation: The alkyl side chain can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group.

    Sulfonation: Fuming sulfuric acid (H2SO4) or oleum is used to introduce a sulfonic acid group.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3) are used for halogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation of the side chain.

Major Products Formed

    Nitration: Nitro-[(2S)-pentan-2-yl]benzene

    Sulfonation: Sulfo-[(2S)-pentan-2-yl]benzene

    Halogenation: Halo-[(2S)-pentan-2-yl]benzene

    Oxidation: Corresponding carboxylic acids or ketones

Scientific Research Applications

[(2S)-pentan-2-yl]benzene has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-pentan-2-yl]benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The chiral side chain can influence the stereochemistry of the reactions and the properties of the resulting compounds.

Comparison with Similar Compounds

Key Observations :

  • Branched derivatives like [(2S)-pentan-2-yl]benzene typically exhibit lower boiling points than their straight-chain counterparts (e.g., n-pentylbenzene) due to reduced surface area for van der Waals interactions.
  • Steric hindrance in the (2S)-isomer may slow electrophilic substitution reactions compared to linear analogs.

Stereochemical Comparisons

The (2S)-configuration introduces enantioselectivity, which is critical in biological systems. For example, in peptidomimetic inhibitors targeting SARS-CoV-2 3CL protease, chiral alkyl groups enhance binding specificity. A related compound, [(2S)-4-methyl-1-oxo-pentan-2-yl]benzene, demonstrated improved inhibitory activity over its (2R)-isomer due to optimized interactions with the catalytic dyad . This highlights the importance of stereochemistry in functional applications.

Functional Group Variations

Saturated vs. Unsaturated Derivatives

Compound Structure Boiling Point (°C) Reactivity
[(2S)-Pentan-2-yl]benzene Saturated ~180–190 Moderate (ESR)
cis-2-Pentene Unsaturated 37 High (alkene)

Key Observations :

  • Unsaturated analogs (e.g., cis-2-pentene) exhibit lower boiling points and higher reactivity toward addition reactions.

Aromatic vs. Aliphatic Esters

Compound CAS RN logP Applications
[(2S)-Pentan-2-yl]benzene 4.5 Pharmaceuticals
Isopropyl benzoate 939-48-0 2.8 Fragrances, solvents

Key Observations :

  • Aliphatic esters (e.g., isopropyl benzoate) are more polar than alkylbenzenes, making them suitable for flavor and fragrance industries.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [(2S)-pentan-2-yl]benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of benzene derivatives with a chiral pentanol precursor. For example, alkylation of aniline with 2-pentanol using sulfuric acid as a catalyst yields structurally similar N-(pentan-2-yl)aniline . Key parameters include:

  • Catalyst selection : Strong acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
  • Temperature control : Reactions typically proceed at 80–120°C to balance yield and side-product formation.
  • Chiral purity : Use of enantiomerically pure (2S)-pentanol precursors to ensure stereochemical fidelity .

Q. Which analytical techniques are critical for confirming the stereochemistry of [(2S)-pentan-2-yl]benzene?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR can identify diastereotopic protons and confirm the chiral center. Coupling constants (e.g., J-values) in ¹H NMR distinguish stereoisomers .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D²⁵ = +X° for the (2S)-configuration) .
  • X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .

Advanced Research Questions

Q. How can enantioselective synthesis of [(2S)-pentan-2-yl]benzene be achieved using asymmetric catalysis?

  • Methodological Answer :

  • Chiral catalysts : Transition-metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) induce asymmetry during alkylation or cross-coupling steps .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Flow chemistry : Continuous reactors improve mixing and heat transfer, enhancing enantiomeric excess (ee > 95%) .

Q. What experimental strategies address stability challenges in [(2S)-pentan-2-yl]benzene derivatives under varying conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV irradiation), and acidic/basic conditions to identify degradation pathways.
  • HPLC-MS analysis : Stability-indicating methods (e.g., C18 columns with acetonitrile/water gradients) quantify degradation products .
  • Protecting groups : Introduce tert-butyl or benzyl groups to stabilize reactive sites (e.g., benzylic positions) during storage .

Q. How can computational modeling predict the bioactivity of [(2S)-pentan-2-yl]benzene derivatives?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock or Schrödinger. Key parameters include binding affinity (ΔG) and hydrogen-bond networks .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity and electronic properties (e.g., HOMO-LUMO gaps) .

Q. What in vitro assays are suitable for evaluating the biological activity of [(2S)-pentan-2-yl]benzene analogs?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based kits (e.g., ADP-Glo™) .
  • Cytotoxicity screening : Use MTT or resazurin assays on cell lines (e.g., HEK-293) to assess viability at 24–72 hr exposures .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂) via LC-MS .

Data Contradictions and Resolution

  • Stereochemical discrepancies : Conflicting NMR data may arise from solvent effects or impurities. Resolution: Cross-validate with chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry .
  • Bioactivity variability : Differences in IC₅₀ values across studies may stem from assay conditions (e.g., pH, co-solvents). Standardize protocols using reference compounds (e.g., staurosporine for kinase assays) .

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